6-amino-2-butylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-butylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H13N3OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-butylsulfanyl-1H-pyrimidin-4-one typically involves the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one. One common method uses zeolite nano-gold as a catalyst to facilitate the regioselective bis- or polyalkylation of the starting material . The reaction conditions often include the use of bis(halo) compounds and specific solvents to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-2-butylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-amino-2-butylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-2-butylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antibacterial or antiviral properties . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
6-amino-2-butylsulfanyl-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives, such as:
2-amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on immune-induced nitric oxide generation.
2-butylsulfanyl-6-nonyl-pyrimidine-4-carboxylic acid amide: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-amino-2-butylsulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-4-13-8-10-6(9)5-7(12)11-8/h5H,2-4H2,1H3,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKCMDUPGDVVKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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